1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol
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Overview
Description
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to a pyrrolidin-3-ol structure through a piperidin-1-ylmethyl linker. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Formation of the Pyrrolidin-3-ol Structure: The pyrrolidin-3-ol structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Linking the Pyrazole and Pyrrolidin-3-ol Structures: The final step involves linking the pyrazole and pyrrolidin-3-ol structures through a piperidin-1-ylmethyl linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave irradiation for the synthesis of pyrazole rings and the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives of the pyrazole ring or fluorophenyl group.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Industry: It is explored for its potential use in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various cellular pathways and biological processes . The fluorophenyl group and pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol is unique due to its combination of a fluorophenyl group, pyrazole ring, and pyrrolidin-3-ol structure. This unique combination contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O/c21-18-6-4-16(5-7-18)19-17(12-22-23-19)13-25-11-8-20(26,15-25)14-24-9-2-1-3-10-24/h4-7,12,26H,1-3,8-11,13-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHWARKSBCPYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCN(C2)CC3=C(NN=C3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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